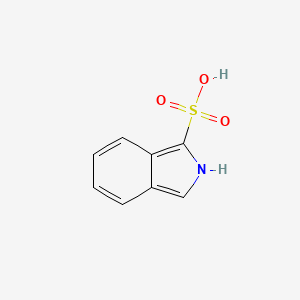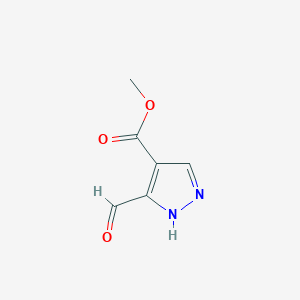
2H-Isoindole-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-1-sulfonic acid is a heterocyclic compound that features a fused benzopyrrole ring system. This compound is known for its unique chemical structure and properties, which have garnered significant interest in various fields of scientific research. The isoindole structure can be found in natural products and bioactive compounds with pharmacological profiles such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor, and anticancer activity .
Preparation Methods
The synthesis of 2H-Isoindole-1-sulfonic acid can be achieved through several synthetic routes. One common method involves ring-closure reactions, where alkynes undergo cyclization under catalytic conditions to form the isoindole ring . Another approach is the intramolecular α-arylation of amino esters, which leads to the formation of the isoindole structure . Additionally, cyclization of benzylic amines and aromatization processes are also employed in the synthesis of isoindoles . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2H-Isoindole-1-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), naphthoquinone, and tetracyanoethylene . For instance, the compound can participate in Diels-Alder reactions with dienophiles to form cycloadducts . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized isoindole derivatives.
Scientific Research Applications
2H-Isoindole-1-sulfonic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and materials . In biology and medicine, isoindole derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, isoindole derivatives are used in the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 2H-Isoindole-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity . For example, isoindole derivatives have been shown to inhibit cyclooxygenase isoenzymes (COX-2), which play a role in inflammation and pain . The compound’s ability to form stable complexes with biological molecules is key to its pharmacological effects.
Comparison with Similar Compounds
2H-Isoindole-1-sulfonic acid can be compared to other similar compounds, such as isoindoline, isoindolinone, and phthalimide . While these compounds share a similar core structure, they differ in their functional groups and reactivity. Isoindoline is a fully reduced member of the isoindole family, while isoindolinone and phthalimide contain additional oxygen atoms in their structures . The unique sulfonic acid group in this compound distinguishes it from these related compounds, contributing to its distinct chemical and biological properties .
Properties
CAS No. |
569650-95-9 |
|---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2H-isoindole-1-sulfonic acid |
InChI |
InChI=1S/C8H7NO3S/c10-13(11,12)8-7-4-2-1-3-6(7)5-9-8/h1-5,9H,(H,10,11,12) |
InChI Key |
SREDVHBWQDSXQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC(=C2C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)




![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)







